molecular formula C22H20N4O2 B14269501 (4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile CAS No. 153196-71-5

(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile

Cat. No.: B14269501
CAS No.: 153196-71-5
M. Wt: 372.4 g/mol
InChI Key: JOGJNQSNEHQXRN-UHFFFAOYSA-N
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Description

(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of 4-(2-methoxyethoxy)aniline with ethyl bromide to form an intermediate compound. This intermediate is then reacted with phenylacetylene and tricarbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

153196-71-5

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

2-[4-[N-ethyl-4-(2-methoxyethoxy)anilino]phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C22H20N4O2/c1-3-26(20-8-10-21(11-9-20)28-13-12-27-2)19-6-4-17(5-7-19)22(16-25)18(14-23)15-24/h4-11H,3,12-13H2,1-2H3

InChI Key

JOGJNQSNEHQXRN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=C(C#N)C#N)C#N)C2=CC=C(C=C2)OCCOC

Origin of Product

United States

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